molecular formula C14H17NO B2683042 N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide CAS No. 2185980-68-9

N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2683042
CAS No.: 2185980-68-9
M. Wt: 215.296
InChI Key: DUZOCVHENQACGE-BJHJDKERSA-N
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Description

Synthesis Analysis

The synthesis of prop-2-enamide-based compounds has been studied in the context of their use as property enhancers in aqueous bentonite mud . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .

Scientific Research Applications

Anticonvulsant Activities

Research has highlighted the anticonvulsant potential of enaminones, a class of compounds related to N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide. Enaminones have been shown to possess significant anticonvulsant activity, comparing favorably with established treatments like phenytoin and carbamazepine. These studies have expanded our understanding of the therapeutic potential of enaminones, unveiling novel brain transport mechanisms and providing direction for future synthetic efforts in anticonvulsant drug development (Eddington et al., 2000).

Fungicidal Activities

Exocyclic enamides, another compound class related to this compound, have demonstrated considerable fungicidal activities. A study on new 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which are exocyclic enamides, showed potent in vitro fungicidal activity against P. oryzae. This highlights the potential of such compounds in developing new fungicides for agricultural use (Tian et al., 2015).

Synthesis and Structural Studies

The utility of related compounds in synthesizing biologically active molecules and studying their molecular structures has been a significant area of research. For example, the synthesis of mappicine ketone through sulfur-directed aryl radical cyclization onto enamides illustrates the versatility of these compounds in organic synthesis and drug development processes (Kato et al., 2003).

Chemical Reactivity and Applications

The reactivity of N,N-dimethyl enaminones as synthons for various heterocycles showcases the broad range of acyclic, carbocyclic, and heterocyclic derivatives that can be synthesized. These compounds have been identified as key building blocks in creating a diverse range of biologically active heterocyclic compounds for biomedical applications, demonstrating their crucial role in medicinal chemistry (Gaber et al., 2017).

Properties

IUPAC Name

N-[(3-phenylcyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-10-11-8-13(9-11)12-6-4-3-5-7-12/h2-7,11,13H,1,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOCVHENQACGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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